4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine
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Overview
Description
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group and a pyrrolidinylcarbonylphenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves the cyclization of tricarbonyl compounds. One common method includes the use of transition metal complexes and ketene transformations to achieve the desired pyridine structure . The reaction conditions often involve the use of catalysts such as palladium or copper under microwave irradiation to enhance the yield and efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include substituted pyridines, alcohols, ketones, and various functionalized derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
4-Hydroxy-2-pyridone: Shares a similar pyridine structure but lacks the pyrrolidinylcarbonylphenyl group.
Pyrrolidine-2,5-dione derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Uniqueness: 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and pyrrolidinylcarbonylphenyl groups allows for versatile reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-14-6-7-17-15(11-14)12-4-3-5-13(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOHTSOGYUDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692775 |
Source
|
Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-91-1 |
Source
|
Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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